molecular formula C4H6MnO4 B147979 Manganese(II) acetate CAS No. 638-38-0

Manganese(II) acetate

Cat. No.: B147979
CAS No.: 638-38-0
M. Wt: 173.03 g/mol
InChI Key: UOGMEBQRZBEZQT-UHFFFAOYSA-L
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Description

Manganese(II) acetate is a chemical compound with the formula Mn(CH₃CO₂)₂·(H₂O)n, where n can be 0, 2, or 4. It typically appears as white or pale pink crystals and is known for its solubility in water, methanol, and acetic acid. This compound is widely used in various industrial and scientific applications, including as a catalyst and in fertilizers .

Mechanism of Action

While there is limited information available on the specific mechanism of action of Manganese(II) acetate, it is known to be used as a catalyst and in the synthesis of cathode-active materials for rechargeable batteries .

Safety and Hazards

Manganese(II) acetate should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection .

Future Directions

Manganese(II) acetate has potential applications in energy storage. It can be used as a starting material in the synthesis of manganese carboxylates, which are used to prepare manganese oxide thin films by chemical vapor deposition (CVD) .

Biochemical Analysis

Biochemical Properties

Manganese(II) acetate plays a significant role in biochemical reactions, particularly in the context of enzymatic processes. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. One notable interaction is with manganese-dependent enzymes, such as manganese superoxide dismutase (MnSOD), which is crucial for protecting cells from oxidative damage. This compound acts as a cofactor for MnSOD, facilitating the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Additionally, this compound can interact with other metalloenzymes, influencing their catalytic activity and stability .

Cellular Effects

This compound has diverse effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response, inflammation, and apoptosis. It has been observed to enhance the activity of antioxidant enzymes, thereby reducing oxidative stress and promoting cell survival. Moreover, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, influencing their conformation and activity. For example, as a cofactor for MnSOD, this compound binds to the active site of the enzyme, facilitating the conversion of superoxide radicals into less harmful molecules. Additionally, this compound can modulate the activity of other metalloenzymes by altering their metal ion content, leading to changes in their catalytic properties. These interactions can result in enzyme inhibition or activation, depending on the specific context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of manganese oxides or other byproducts. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing antioxidant defense and promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is important to carefully control the dosage of this compound in experimental studies to avoid potential toxicity and ensure accurate interpretation of results .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One key pathway is the antioxidant defense system, where this compound acts as a cofactor for MnSOD, facilitating the detoxification of reactive oxygen species. Additionally, this compound can influence other metabolic pathways, such as those involved in energy production, lipid metabolism, and amino acid synthesis. These interactions can lead to changes in the levels of metabolites and the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Manganese transporters, such as divalent metal transporter 1 (DMT1), play a crucial role in the uptake and distribution of this compound. Once inside the cell, this compound can bind to various proteins and organelles, influencing its localization and accumulation. The distribution of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to mitochondria, where it can influence mitochondrial function and oxidative stress response. Additionally, this compound can be found in other subcellular compartments, such as the cytoplasm and nucleus, where it can interact with various biomolecules and regulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) acetate can be synthesized by reacting manganese(II,III) oxide or manganese(II) carbonate with acetic acid. The reactions are as follows:

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, often involving the reaction of manganese carbonate with acetic acid under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Manganese(II) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Manganese(II) chloride
  • Manganese(II) bromide
  • Zinc acetate
  • Mercury(II) acetate
  • Silver acetate .

Comparison: Manganese(II) acetate is unique due to its specific solubility properties and its ability to act as a precursor for various manganese-based compounds. Compared to manganese(II) chloride and manganese(II) bromide, this compound is more commonly used in organic synthesis and catalysis due to its acetate ligands, which can be easily replaced or modified .

Properties

IUPAC Name

manganese(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGMEBQRZBEZQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027279
Record name Manganese(II) acetate
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Molecular Weight

173.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals, Liquid, Brown crystals; [HSDB]
Record name Acetic acid, manganese(2+) salt (2:1)
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Record name Manganese(II) acetate
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Solubility

SOL IN ALCOHOL
Record name MANGANOUS ACETATE
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Density

1.74, Red monoclinic crystals; MP 80 °C; density 1.59 g/cu cm; soluble in water and ethanol. /Tetrahydrate/
Record name MANGANOUS ACETATE
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Color/Form

BROWN CRYSTALS

CAS No.

638-38-0
Record name Manganous acetate
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Record name Acetic acid, manganese(2+) salt (2:1)
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Record name Manganese(II) acetate
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Record name Manganese di(acetate)
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Record name MANGANESE ACETATE
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Record name MANGANOUS ACETATE
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Synthesis routes and methods I

Procedure details

A preparation of manganese propionate is made by combining 114.95 grams of dry manganese carbonate, 300.30 grams of dry acetic acid, and 40.01 grams of sodium hydroxide. The mixture is heated to reflux with constant stirring. Water with some acetic acid is removed by fractional distillation. Heat is increased until the water and about 80 percent of the acetic acid liquid has been removed. Carbon dioxide is released through a vented condenser. The resulting composition of manganese acetate and sodium acetate in residual acetic acid is poured into a flat metal pan and placed in a freezer until cool. After cooling, the solution solidifies into a pink "glass". The "glass" is ground releasing the acetic acid. A white to slightly pink powder is collected containing manganese acetate and sodium acetate.
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Synthesis routes and methods II

Procedure details

A mixed solution of 1 mole of manganese acetate, ethanol, and water was prepared. This mixed solution and Ketjen Black (KB) were introduced into a rotary reactor, the inner tube was rotated at a centrifugal force of 66,000 N (kgms−2) for 5 minutes to form a thin film of the reactant on the inner wall of the outer tube, and sheer stress and centrifugal force were applied to the reactant to allow promotion of chemical reaction, yielding KB supporting highly dispersed manganese oxide precursor.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese(II) acetate
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Manganese(II) acetate
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Manganese(II) acetate
Reactant of Route 4
Manganese(II) acetate
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Manganese(II) acetate
Reactant of Route 6
Manganese(II) acetate
Customer
Q & A

Q1: What is the molecular formula and weight of anhydrous manganese(II) acetate?

A1: The molecular formula of anhydrous this compound is C4H6MnO4, and its molecular weight is 173.01 g/mol. []

Q2: What is the structure of anhydrous this compound?

A2: Anhydrous this compound exists as an oxo-centered trimer with bridging acetate groups, as revealed by its crystal structure. []

Q3: What spectroscopic techniques are useful for characterizing this compound complexes?

A3: Researchers employ various spectroscopic techniques to characterize this compound complexes, including:

  • Infrared (IR) Spectroscopy: Provides information about the coordination modes of ligands, particularly carboxylate groups, by analyzing their vibrational frequencies. [, , , ]
  • UV-Vis Spectroscopy: Helps determine the oxidation state and coordination environment of manganese ions by analyzing electronic transitions. [, , , , ]
  • Electron Spin Resonance (ESR) Spectroscopy: Offers insights into the electronic structure and magnetic properties of manganese complexes, especially those containing paramagnetic Mn(II) or Mn(III) ions. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing organic ligands and their interactions with manganese ions. [, ]

Q4: How does the presence of substituents on pyridine N-oxide ligands affect the structure of this compound coordination polymers?

A4: The introduction of substituents like methyl groups on pyridine N-oxide ligands can significantly influence the packing arrangements and network structures of resulting this compound coordination polymers. []

Q5: What unique structural feature does a dehydrated form of this compound exhibit?

A5: A dehydrated form of this compound, [Mn3(CH3COO)6]·CH3CN, displays a porous three-dimensional polymeric structure composed of Mn3 trimers, with acetonitrile molecules occupying the pores. This porous structure distinguishes it from the densely packed anhydrous β-Mn(OAc)2 phase. []

Q6: What happens to this compound tetrahydrate upon freeze-drying and subsequent heat treatment?

A6: Freeze-drying this compound tetrahydrate leads to the loss of two water molecules. Subsequent heat treatment in an open atmosphere results in the formation of manganese oxides, such as Mn2O3 and Mn3O4. Notably, freeze-drying enhances the material's reactivity, enabling exothermic events and oxide formation at lower temperatures compared to conventionally processed material. []

Q7: How does this compound contribute to the synthesis of acetic acid from methane and carbon monoxide?

A7: this compound acts as a co-catalyst alongside ytterbium(III) acetate, enhancing the catalytic activity in the carboxylation of methane with carbon monoxide to produce acetic acid. Sodium hypochlorite or hydrogen peroxide serve as oxidants in this reaction. []

Q8: Can this compound catalyze the oxidation of phenols?

A8: Yes, this compound can act as a catalyst in the presence of hydrogen peroxide to efficiently oxidize phenols to their corresponding quinones. []

Q9: What is the role of this compound in the double 2-hydroperoxyalkylation of barbituric acid and its derivatives?

A9: this compound, in conjunction with air, mediates the reaction between 1,1-disubstituted ethenes and barbituric acid or its derivatives. This reaction yields 5,5-bis(2-hydroperoxyalkyl)barbituric acids in good yields. []

Q10: How does this compound facilitate the synthesis of vinyl sulfones?

A10: this compound tetrahydrate can catalyze the decarboxylative coupling of cinnamic acids with aromatic sulfinic acid sodium salts in dimethyl sulfoxide (DMSO) under air. This reaction provides an efficient route to vinyl sulfones without requiring additional bases or iodide additives. []

Q11: How does this compound affect the formation of ether links in polyethylene terephthalate synthesis?

A12: Among various metal acetates tested, zinc acetate promotes the formation of ether linkages in polyethylene terephthalate to a greater extent than this compound or lead(II) acetate. The amount of diethylene glycol, a byproduct indicative of ether link formation, increases with higher catalyst concentration and longer polycondensation times. []

Q12: Can polymer-anchored manganese(II) complexes be used as catalysts?

A13: Yes, immobilizing manganese(II) complexes onto chloromethylated styrene-divinylbenzene copolymer beads creates efficient catalysts for olefin epoxidation. These heterogeneous catalysts, activated by tert-butyl hydroperoxide, exhibit good activity and can be recycled without significant degradation. []

Q13: Have any computational studies been conducted on this compound complexes?

A14: While the provided abstracts do not detail specific computational studies on this compound complexes, they highlight the use of Density Functional Theory (DFT) calculations to elucidate the electronic structure and magnetic properties of related manganese clusters. [] DFT studies can be valuable tools for investigating various aspects of this compound complexes, including their electronic structure, bonding, and reactivity.

Q14: How do structural modifications of manganese complexes impact their biological activity?

A15: Research on manganese(II) phthalate and isophthalate complexes, along with their corresponding free ligands and simple manganese salts, reveals that only 1,10-phenanthroline and its manganese complexes exhibit inhibitory activity against Candida albicans. This finding suggests that the presence of specific ligands, like phenanthroline, plays a crucial role in imparting biological activity to manganese complexes. []

Q15: What are the challenges associated with handling manganese(II)-chlorophyll-a?

A16: Manganese(II)-chlorophyll-a (Mn(II)-Chl-a) is highly susceptible to oxidation in air. Therefore, handling and spectroscopic measurements of this compound necessitate a nitrogen atmosphere and the presence of a reducing agent to maintain its stability. []

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